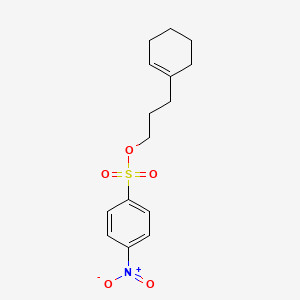
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research It consists of a cyclohexene ring attached to a propyl chain, which is further connected to a nitrobenzene sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate typically involves the reaction of cyclohexene with a suitable propylating agent, followed by the introduction of the nitrobenzene sulfonate group. One common method involves the use of 4-nitrobenzenesulfonyl chloride as the sulfonating agent. The reaction is usually carried out under controlled conditions, such as in the presence of a base like pyridine, to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity. Industrial methods may also incorporate advanced techniques like continuous flow reactors to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexen-1-ol: This compound has a similar cyclohexene ring but lacks the propyl and nitrobenzene sulfonate groups.
N-(Cyclohex-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of the nitrobenzene sulfonate group.
(3-Chloroprop-1-yn-1-yl)cyclohexane: Contains a cyclohexane ring with a chloropropyl group, differing in the functional groups attached.
Uniqueness
3-(Cyclohex-1-en-1-yl)propyl 4-nitrobenzene-1-sulfonate is unique due to its combination of a cyclohexene ring, a propyl chain, and a nitrobenzene sulfonate group
Eigenschaften
CAS-Nummer |
52890-21-8 |
|---|---|
Molekularformel |
C15H19NO5S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-(cyclohexen-1-yl)propyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H19NO5S/c17-16(18)14-8-10-15(11-9-14)22(19,20)21-12-4-7-13-5-2-1-3-6-13/h5,8-11H,1-4,6-7,12H2 |
InChI-Schlüssel |
STNNCQCZBRKHHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




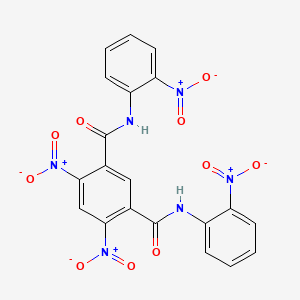
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)


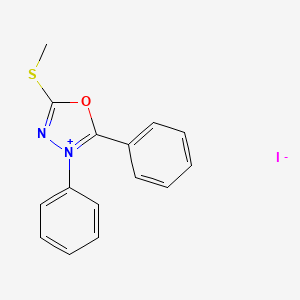
![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
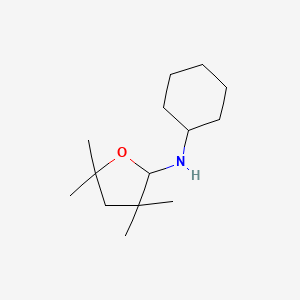
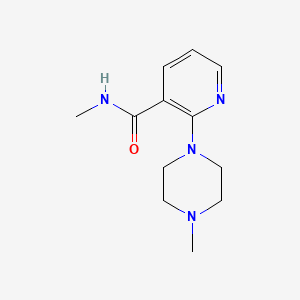
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
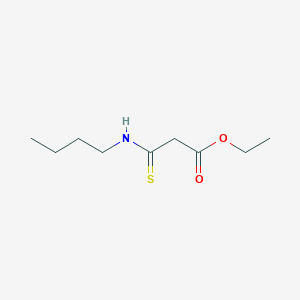
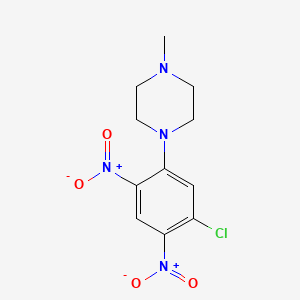
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
